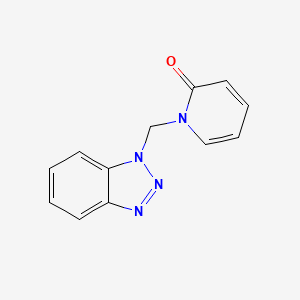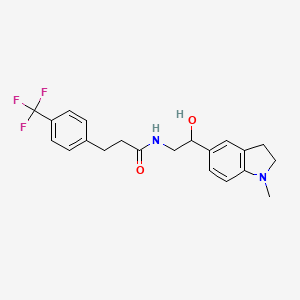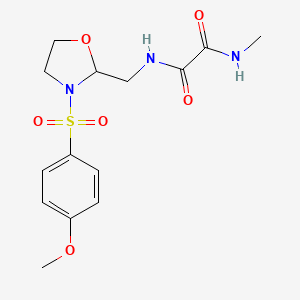![molecular formula C15H16N2O3 B2911328 Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate CAS No. 1797807-10-3](/img/structure/B2911328.png)
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate is a chemical compound with the molecular formula C16H18N2O3 It is characterized by a benzoate ester linked to a cyanocyclopentyl carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 1-cyanocyclopentyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The resulting intermediate is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced at the nitrile group to form primary amines using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(1-cyanocyclopentyl)carbamoyl]benzoic acid.
Reduction: Methyl 4-[(1-aminocyclopentyl)carbamoyl]benzoate.
Substitution: this compound derivatives with various substituents.
科学研究应用
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of polymers and coatings with specific functional properties.
作用机制
The mechanism by which Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses.
相似化合物的比较
- Methyl 4-[(1-cyanocyclohexyl)carbamoyl]benzoate
- Methyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
- Methyl 4-[(1-cyanocyclobutyl)carbamoyl]benzoate
Comparison: Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate is unique due to the specific size and conformation of the cyanocyclopentyl group. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from similar compounds with different ring sizes. The presence of the cyanocyclopentyl group also affects the compound’s physicochemical properties, such as solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-14(19)12-6-4-11(5-7-12)13(18)17-15(10-16)8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVSSNKWAIGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
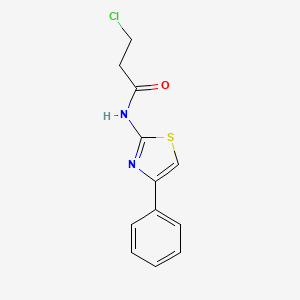
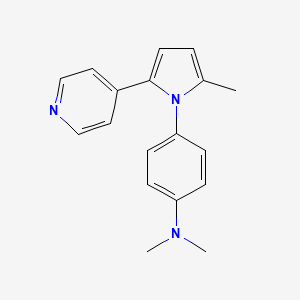
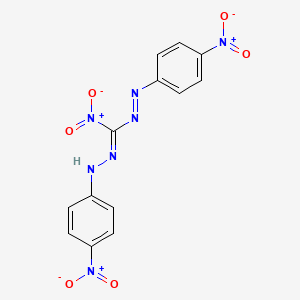
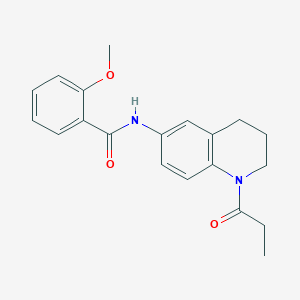
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)
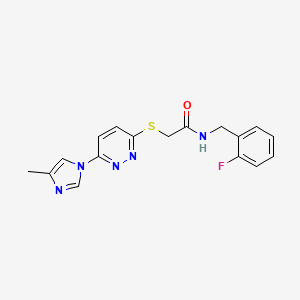
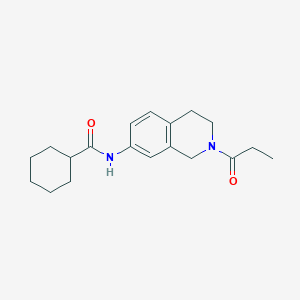
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
